Cas no 929972-67-8 ({1-(difluoromethyl)-1H-imidazol-2-ylmethyl}(methyl)amine)
{1-(difluoromethyl)-1H-imidazol-2-ylmethyl}(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- {[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine
- 1H-Imidazole-2-methanamine, 1-(difluoromethyl)-N-methyl-
- 1-(1-(Difluoromethyl)-1h-imidazol-2-yl)-n-methylmethanamine
- {1-(difluoromethyl)-1H-imidazol-2-ylmethyl}(methyl)amine
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- MDL: MFCD09040727
- Inchi: 1S/C6H9F2N3/c1-9-4-5-10-2-3-11(5)6(7)8/h2-3,6,9H,4H2,1H3
- InChI Key: PCACBZDNEUJGCO-UHFFFAOYSA-N
- SMILES: C1(CNC)N(C(F)F)C=CN=1
{1-(difluoromethyl)-1H-imidazol-2-ylmethyl}(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D590908-25mg |
{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine |
929972-67-8 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D590908-50mg |
{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine |
929972-67-8 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D590908-250mg |
{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine |
929972-67-8 | 250mg |
$ 275.00 | 2022-06-05 | ||
| Enamine | EN300-30649-0.05g |
{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine |
929972-67-8 | 95% | 0.05g |
$66.0 | 2023-09-05 | |
| Enamine | EN300-30649-0.1g |
{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine |
929972-67-8 | 95% | 0.1g |
$98.0 | 2023-09-05 | |
| Enamine | EN300-30649-0.25g |
{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine |
929972-67-8 | 95% | 0.25g |
$142.0 | 2023-09-05 | |
| Enamine | EN300-30649-0.5g |
{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine |
929972-67-8 | 95% | 0.5g |
$271.0 | 2023-09-05 | |
| Enamine | EN300-30649-1.0g |
{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine |
929972-67-8 | 95% | 1.0g |
$371.0 | 2023-02-14 | |
| Enamine | EN300-30649-2.5g |
{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine |
929972-67-8 | 95% | 2.5g |
$726.0 | 2023-09-05 | |
| Enamine | EN300-30649-5.0g |
{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine |
929972-67-8 | 95% | 5.0g |
$1074.0 | 2023-02-14 |
{1-(difluoromethyl)-1H-imidazol-2-ylmethyl}(methyl)amine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on {1-(difluoromethyl)-1H-imidazol-2-ylmethyl}(methyl)amine
Introduction to {1-(difluoromethyl)-1H-imidazol-2-ylmethyl}(methyl)amine and Its Significance in Modern Chemical Biology
{1-(difluoromethyl)-1H-imidazol-2-ylmethyl}(methyl)amine is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of chemical biology. This compound, identified by its CAS number 929972-67-8, features a unique combination of functional groups that make it a promising candidate for various biochemical applications. The presence of a {difluoromethyl} group and an {imidazol-2-ylmethyl} moiety introduces specific electronic and steric properties that are highly valuable for drug design and development.
The {difluoromethyl} group, characterized by its electron-withdrawing nature, plays a crucial role in modulating the reactivity and metabolic stability of molecules. This feature is particularly relevant in the design of pharmaceuticals, where enhancing metabolic stability can lead to improved bioavailability and prolonged therapeutic effects. In contrast, the {imidazol-2-ylmethyl} group contributes to the compound's overall solubility and binding affinity, making it an attractive scaffold for further derivatization and optimization.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with remarkable accuracy. The integration of machine learning algorithms with traditional pharmacophore modeling has allowed for the rapid identification of potential lead compounds. {1-(difluoromethyl)-1H-imidazol-2-ylmethyl}(methyl)amine has been identified as a promising candidate through these computational screens, demonstrating its potential as a building block for novel therapeutic agents.
In vitro studies have begun to elucidate the mechanistic properties of this compound. Initial research suggests that it exhibits inhibitory activity against certain enzymes implicated in inflammatory pathways. The {difluoromethyl} group appears to enhance binding interactions by stabilizing key transition states, while the {imidazol-2-ylmethyl} moiety facilitates optimal positioning within the active site. These findings align with emerging trends in drug discovery, where targeted inhibition of specific enzymatic pathways is increasingly recognized as a viable strategy for treating chronic diseases.
The synthesis of {1-(difluoromethyl)-1H-imidazol-2-ylmethyl}(methyl)amine represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful control of reaction conditions to ensure high yield and purity. Advanced catalytic systems have been employed to facilitate key transformations, reducing both reaction times and environmental impact. These innovations underscore the growing importance of sustainable practices in chemical synthesis.
As interest in immunotherapy continues to grow, compounds like {1-(difluoromethyl)-1H-imidazol-2-ylmethyl}(methyl)amine are being explored for their potential roles in modulating immune responses. Preclinical data indicate that derivatives of this compound may exhibit immunomodulatory effects without inducing significant toxicity. This opens up new avenues for treating autoimmune disorders and cancer immunotherapy.
The development of novel analytical techniques has also contributed to our understanding of this compound's behavior in biological systems. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been particularly valuable in characterizing its metabolites and interaction partners. These tools provide critical insights into how the compound is processed within living cells, informing further optimization efforts.
The future prospects for {1-(difluoromethyl)-1H-imidazol-2-ylmethyl}(methyl)amine are vast. Ongoing research aims to expand its applications beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. The unique properties of this compound make it well-suited for developing novel materials with enhanced durability and functionality.
In conclusion, {1-(difluoromethyl)-1H-imidazol-2-ylmethyl}(methyl)amine represents a significant advancement in chemical biology. Its unique structure, combined with promising preclinical data, positions it as a cornerstone for future drug discovery efforts. As research continues to uncover new applications and mechanisms, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in medicine and materials science.
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